2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Description
The compound 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a heterocyclic derivative featuring a thiazolo[4,5-d]pyrimidine core. This scaffold is modified at position 2 with a benzyl(methyl)amino group and at position 7 with a sulfanyl-linked acetamide moiety substituted with a 4-methylbenzyl group. Such structural features are characteristic of compounds designed for pharmacological applications, particularly kinase inhibition or antimicrobial activity, due to their ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Properties
IUPAC Name |
2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS2/c1-16-8-10-17(11-9-16)12-24-19(29)14-30-22-20-21(25-15-26-22)27-23(31-20)28(2)13-18-6-4-3-5-7-18/h3-11,15H,12-14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRBFUHJBDBHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. The final steps involve the addition of the benzyl(methyl)amino group and the acetamide functionality. Common reagents used in these reactions include thioamides, halogenated pyrimidines, and various amines. Reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Structural Analogues
Three structurally related compounds are analyzed for comparison:
Functional Implications
- Hydrogen Bonding : The absence of a thioxo group (present in Compound A ) may reduce target binding affinity but increase metabolic stability.
- Solubility: Compound B’s diethylaminoethyl substituent confers higher aqueous solubility, whereas the target compound’s methylbenzyl group may require formulation optimization for clinical use.
Toxicity and Metabolism
- Metabolic Stability : The 4-methylbenzyl group may slow oxidative metabolism (compared to Compound A ’s ethoxy group), reducing hepatotoxicity risks.
- Reactive Metabolites: Methyl substituents on aromatic rings (e.g., 4-methylbenzyl) are less prone to forming toxic quinone intermediates than ethoxy groups .
Biological Activity
The compound 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule characterized by its thiazole and pyrimidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 453.6 g/mol. The structure incorporates various functional groups that contribute to its biological effects:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.6 g/mol |
| CAS Number | 1189994-63-5 |
Compounds similar to this structure often exhibit significant biological activities, such as:
- Antitumor Activity : Compounds with thiazole and pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the sulfanyl group suggests potential antibacterial and antifungal activities.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of thiazolo-pyrimidine derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting potential use in cancer therapy .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of thiazole derivatives. The compound demonstrated notable activity against Gram-positive bacteria, indicating its potential as an antibiotic agent .
- Anti-inflammatory Studies : Research has shown that similar compounds can inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro, highlighting their therapeutic potential in managing inflammatory conditions .
Research Findings
Recent studies have provided insights into the pharmacological properties of thiazolo[4,5-d]pyrimidine derivatives:
- Antioxidant Activity : These compounds have been reported to exhibit antioxidant properties, which may help protect against oxidative stress-related diseases .
- Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
